N,N,N',N'-Tetramethylmethanediamine ethanedioate

Description

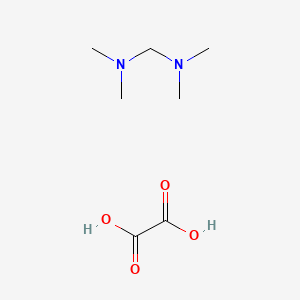

N,N,N',N'-Tetramethylmethanediamine ethanedioate is the oxalate salt of N,N,N',N'-Tetramethylmethanediamine (TMMDA), a tertiary diamine with the formula $(CH3)2NCH2N(CH3)_2$. The parent amine is a flammable liquid (density: 0.749 g/mL, boiling point: 85°C) with a refractive index of 1.401 . Its ethanedioate (oxalate) form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

TMMDA ethanedioate is notable for its role as a Mannich reagent, enabling the synthesis of α/β-unsaturated ketones without traditional Mannich bases . It also facilitates aminomethylation of thiols in the presence of Sm/Fe salts, yielding aminosulfides with high selectivity . Additionally, it serves as a precursor for Eschenmoser’s salt (used in formylation reactions) and participates in catalytic cyclocondensation to form nitrogen-containing heterocycles .

Properties

IUPAC Name |

oxalic acid;N,N,N',N'-tetramethylmethanediamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.C2H2O4/c1-6(2)5-7(3)4;3-1(4)2(5)6/h5H2,1-4H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBXFCHTGYEBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157327 | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132050-00-1, 138938-18-8 | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132050001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetramethylmethanediamine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138938188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediamine, N,N,N',N'-tetramethyl-, ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-TETRAMETHYLMETHANEDIAMINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL2702LP1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethylmethanediamine ethanedioate can be synthesized through various methods. One common synthetic route involves the reaction of formaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 40°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetramethylmethanediamine ethanedioate often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethylmethanediamine ethanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N,N,N’,N’-tetramethylmethanediamine oxide.

Reduction: It can be reduced to form N,N-dimethylmethanediamine.

Substitution: It can undergo substitution reactions with halides to form N,N,N’,N’-tetramethylmethanediamine halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halides such as chlorine or bromine are used in substitution reactions.

Major Products Formed

Oxidation: N,N,N’,N’-Tetramethylmethanediamine oxide.

Reduction: N,N-Dimethylmethanediamine.

Substitution: N,N,N’,N’-Tetramethylmethanediamine halides.

Scientific Research Applications

Synthetic Chemistry

Tetramethylmethanediamine is widely used as a reagent in the synthesis of complex organic molecules. Its ability to form new C-N bonds facilitates the creation of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles

Research has demonstrated that tetramethylmethanediamine can act as a synthetic equivalent of formaldehyde in the synthesis of hexaazaperhydrodibenzotetracenes. In one study, the compound was utilized to condense with tetraazaperhydrotetracene and substituted anilines in the presence of a nickel catalyst, yielding compounds with notable cytotoxicity against various cancer cell lines .

Catalysis

The compound's role as a catalyst is particularly noteworthy in the formation of new carbon-nitrogen bonds. It has been reported to enhance reaction rates and selectivity in several catalytic processes.

Example: Catalytic Synthesis

In a study focusing on the catalytic synthesis of heterocycles, tetramethylmethanediamine was employed to facilitate reactions involving glyoxal and aminoalkyl compounds, leading to high yields of polycyclic structures . This reaction showcases its utility in generating complex molecular architectures efficiently.

Material Science

Tetramethylmethanediamine is also explored for its potential applications in material science, particularly in the development of polymers and nanomaterials.

Application: Polymerization Processes

The compound can be used as a chain transfer agent or modifier in polymerization reactions. Its structure allows for the introduction of nitrogen functionalities into polymer backbones, which can enhance properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethylmethanediamine ethanedioate involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and in the synthesis of organometallic compounds. The compound’s molecular targets include metal ions such as lithium, sodium, and potassium, which it chelates to form stable complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Chain Length and Substituent Effects

TMMDA ethanedioate belongs to a family of tetramethylated diamines, differing in alkyl chain length and substituents. Key analogs include:

Key Observations:

- Chain Length : Shorter chains (e.g., TMMDA vs. TMEDA) reduce steric hindrance, enhancing reactivity in cyclocondensation and Mannich reactions .

- Substituents : Methyl groups (TMMDA) increase volatility compared to ethyl analogs (e.g., N,N,N',N'-Tetraethylmethanediamine) .

- Salt Forms : Ethanedioate salts improve crystallinity and handling compared to free amines, as seen in pharmaceutical intermediates like duloxetine oxalate .

Functional Comparison

- Reactivity in Synthesis :

- Catalytic Applications :

Research Findings

- Aminomethylation Efficiency: TMMDA ethanedioate achieves >80% yield in thiol aminomethylation, surpassing traditional formaldehyde-based methods .

- Heterocyclic Synthesis : NiCl₂·6H₂O-catalyzed reactions with TMMDA yield nitrogen-rich polycycles (e.g., hexaazaperhydrodibenzo-tracenes) with applications in materials science .

- Thermal Stability : TMMDA ethanedioate remains stable under reflux (90°C), enabling high-temperature syntheses of alkyl-aryl α/β-unsaturated ketones .

Biological Activity

N,N,N',N'-Tetramethylmethanediamine ethanedioate (TMEDA) is a compound that has garnered interest due to its potential biological activities, particularly as a neprilysin (NEP) inhibitor. NEP is an enzyme that plays a crucial role in the degradation of various peptides involved in cardiovascular regulation. This article aims to explore the biological activity of TMEDA, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C5H14N2

- Molecular Weight : 102.18 g/mol

- CAS Number : 51-80-9

- Structure : TMEDA is characterized by two dimethylamino groups attached to a central carbon atom.

TMEDA acts primarily as an inhibitor of neprilysin, which is involved in the metabolism of natriuretic peptides, enkephalins, and angiotensin peptides. By inhibiting NEP, TMEDA can increase the levels of these peptides, leading to vasodilation and potential therapeutic effects in conditions such as hypertension and heart failure .

Neprilysin Inhibition

Research indicates that TMEDA exhibits significant NEP inhibition, which is essential for managing cardiovascular diseases. A study highlighted that compounds with similar structures showed an IC50 value of 5 nM for NEP inhibition, suggesting that TMEDA could potentially have comparable efficacy .

Effects on Cardiovascular Health

The inhibition of NEP leads to increased levels of natriuretic peptides, which can result in:

- Vasodilation : Lowering blood pressure.

- Natriuresis : Promoting sodium excretion.

- Cardiac Protection : Reducing cardiac hypertrophy and fibrosis.

Case Studies

Research Findings

Recent investigations into TMEDA's biological activity have revealed promising results:

- In Vitro Studies : TMEDA demonstrated effective inhibition of NEP in cell-based assays, leading to increased levels of vasoactive peptides.

- Animal Models : Preclinical studies showed that administration of TMEDA resulted in significant reductions in blood pressure and improved cardiac function in hypertensive models.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of N,N,N',N'-Tetramethylmethanediamine ethanedioate in organic chemistry, and what methodological steps ensure optimal reaction conditions?

- Answer : This compound is widely used as a reagent in Mannich-type reactions to synthesize α/β-unsaturated ketones. Key steps include:

-

Reacting with acetic anhydride at controlled temperatures (<40°C for precipitation; 90°C for less reactive substrates) to avoid byproducts .

-

Employing stoichiometric ratios of the diamine and anhydride to maximize yield (80–100%) .

-

In thiol aminomethylation, Sm/Fe salts are critical catalysts, ensuring high selectivity and yield under solvent-free conditions .

Application Reagents/Catalysts Temperature Yield Reference Mannich Reaction Acetic anhydride <40°C to 90°C 80–100% Thiol Aminomethylation Sm/Fe salts Not specified High

Q. How should researchers handle and store this compound to maintain its stability and reactivity?

- Answer :

- Store in a cool, dry environment (<25°C) away from oxidizing agents due to its flammability .

- Use inert gas purging (e.g., nitrogen) during reactions to prevent degradation .

- Refer to safety data sheets (SDS) for hazard mitigation, including PPE (gloves, goggles) and ventilation .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in facilitating Mannich-type reactions, and how do reaction conditions influence product selectivity?

- Answer : The diamine acts as a proton sponge, stabilizing intermediates (e.g., resonance-stabilized ammonium ions) during β-elimination. Key factors include:

- Temperature : Lower temperatures (<40°C) favor selective precipitation of α/β-unsaturated ketones, while higher temperatures (90°C) are required for alkyl-aryl ketone substrates .

- Solvent-Free Conditions : Enhance reaction efficiency by minimizing side reactions .

- Acid Anhydride Coordination : Modulates electrophilicity of intermediates, affecting regioselectivity .

Q. How does this compound compare to other diamine ligands in cross-coupling reactions regarding catalytic efficiency?

- Answer : Compared to hexanediamine derivatives (e.g., N,N,N’,N’-Tetramethyl-1,6-hexanediamine), this compound offers:

- Faster Kinetics : Due to shorter alkyl chains, reducing steric hindrance .

- Higher Solubility in Polar Solvents : Enhances compatibility with aqueous-phase reactions .

- Trade-offs : Lower thermal stability than bulkier analogues, limiting high-temperature applications .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Answer :

- NMR Spectroscopy : and NMR verify amine proton environments and confirm ethanedioate counterion presence .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry of C, H, and N, with <1% deviation from theoretical values .

Data Contradiction and Optimization

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Answer :

- Methodological Calibration : Use standardized saturation protocols (e.g., shake-flask method) to ensure consistency .

- Temperature Control : Document exact conditions (e.g., 25°C vs. 40°C) as solubility increases with temperature in polar solvents .

- Cross-Validation : Compare with HPLC retention times to confirm solubility trends .

Q. What strategies mitigate byproduct formation in high-temperature reactions involving this compound?

- Answer :

- Stepwise Heating : Gradual temperature ramping (e.g., 40°C → 90°C over 2 hours) reduces thermal decomposition .

- Catalyst Screening : Transition metal additives (e.g., Fe³⁺) suppress side reactions via Lewis acid mediation .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate stability .

Comparative Analysis

Q. How does the ethanedioate salt form of this diamine enhance functionality compared to its free base?

- Answer :

- Improved Solubility : Ethanedioate counterions increase polarity, enhancing water-miscibility for biological assays .

- Reduced Volatility : Lowers vapor pressure, improving safety in open systems .

- Controlled Reactivity : Slower release of the free base in buffered conditions (e.g., electrophoresis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.